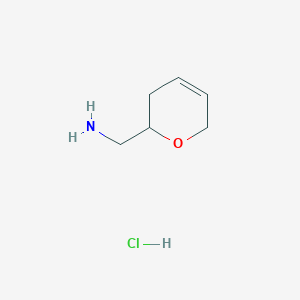
(2S)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride, also known as DFMPH, is a novel psychoactive substance that belongs to the class of amphetamines. It is a potent stimulant that acts on the central nervous system, producing effects similar to those of other amphetamines such as methamphetamine and MDMA. DFMPH is a relatively new compound, and its synthesis method, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, are still being studied.
Wirkmechanismus
(2S)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride acts on the central nervous system by increasing the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters that regulate mood, motivation, and reward. It does this by binding to the dopamine transporter and blocking the reuptake of dopamine, leading to an increase in extracellular dopamine levels. (2S)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride also acts as a substrate for the monoamine transporters, leading to the release of norepinephrine and serotonin.
Biochemical and Physiological Effects:
(2S)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature, as well as decreased appetite and fatigue. It also produces subjective effects such as euphoria, increased sociability, and enhanced cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride has several advantages as a research chemical, including its high potency and selectivity for the dopamine transporter. It is also relatively easy to synthesize and purify. However, its use in lab experiments is limited by its potential for abuse and its lack of established safety profile.
Zukünftige Richtungen
Future research on (2S)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride could focus on its potential as a tool for studying the role of dopamine in the brain and its relationship to mood, motivation, and reward. It could also be used to study the effects of amphetamines on the central nervous system and to develop new treatments for conditions such as ADHD and depression. Additionally, further studies could investigate the safety and long-term effects of (2S)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride use.
Synthesemethoden
(2S)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride can be synthesized through a multi-step process that involves the reaction of 4-methylpentan-2-one with hydroxylamine hydrochloride, followed by reduction with sodium borohydride, and finally the reaction of the resulting oxime with 1,1-difluoro-2-iodoethane. The product is then purified through recrystallization to obtain (2S)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride hydrochloride.
Wissenschaftliche Forschungsanwendungen
(2S)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride has been the subject of several scientific studies, mainly focused on its potential as a research chemical for studying the central nervous system. One study found that (2S)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride exhibits high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This suggests that (2S)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride may have a similar mechanism of action to other amphetamines, which also act on the dopamine transporter.
Eigenschaften
IUPAC Name |
(2S)-1,1-difluoro-4-methylpentan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F2N.ClH/c1-4(2)3-5(9)6(7)8;/h4-6H,3,9H2,1-2H3;1H/t5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOAWEJUSWVKMG-JEDNCBNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[(1E)-1-(4-bromophenyl)ethylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2693103.png)





![N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]methanesulfonamide](/img/structure/B2693111.png)



